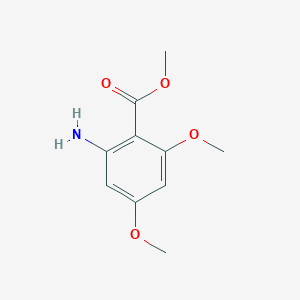

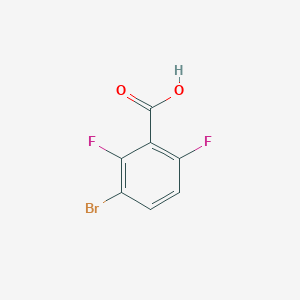

甲基2-氨基-4,6-二甲氧基苯甲酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves various starting materials and reagents. For instance, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate, suggesting that similar starting materials could potentially be used for the synthesis of methyl 2-amino-4,6-dimethoxybenzoate . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid through methylation and subsequent reactions indicates a possible pathway for introducing methoxy groups into the benzene ring .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was elucidated, showing a slightly warped ring system and the orientation of substituents . This information can be useful in predicting the molecular structure of methyl 2-amino-4,6-dimethoxybenzoate, as the position and nature of substituents can significantly affect the overall geometry of the molecule.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the reactivity of methyl 2-amino-4,6-dimethoxybenzoate. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to a series of transformations, including methylation, catalytic hydrogenation, and reduction . These reactions could provide insights into how methyl 2-amino-4,6-dimethoxybenzoate might behave under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 2-amino-4,6-dimethoxybenzoate are not directly reported, the properties of structurally similar compounds can offer some clues. For example, the synthesis of a new polymorph of 2,6-dimethoxybenzoic acid reveals information about crystal structure and hydrogen bonding patterns . Additionally, the synthesis of 2,6-dimethoxybenzoic acid provides details on reaction conditions and yields, which could be relevant for the synthesis and purification of methyl 2-amino-4,6-dimethoxybenzoate .

科学研究应用

1. 化学反应性和亲核性

甲基2-氨基-4,6-二甲氧基苯甲酸酯被研究其氮和碳亲核性。Forlani等人(2006年)研究了2-氨基噻唑衍生物与4,6-二硝基苯并呋喃酮的反应,揭示了它们的反应性和亲核性,与N-甲基吲哚和吲哚(Forlani et al., 2006)相当。

2. 在合成复杂化合物中的作用

该化合物用于合成复杂的化学结构。Charlton等人(1990年)描述了其在对映合成2-氨基-6,7-二甲氧基-1,2,3,4-四氢萘的过程中的应用,该过程始于2-氨基-4,5-二甲氧基苯甲酸(Charlton et al., 1990)。

3. 在天然产物化学中的参与

Reisch等人(1990年)使用从甲基2-氨基-4,6-二甲氧基苯甲酸酯衍生的甲基6-氨基-2,3-二甲氧基苯甲酸酯,在新的吖啶酮生物碱的合成中展示了其在天然产物化学中的潜力(Reisch et al., 1990)。

4. 在分析分子相互作用中的应用

Tormo等人(2008年)研究了麻醉剂类似物甲基2-氨基-4,5-二甲氧基苯甲酸酯与人血清白蛋白之间的相互作用,为生物系统中的分子动力学和相互作用提供了见解(Tormo et al., 2008)。

安全和危害

Methyl 2-amino-4,6-dimethoxybenzoate has been classified with the GHS07 pictogram, indicating that it is harmful if swallowed . The compound has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements for this compound are P261-P305+P351+P338 .

属性

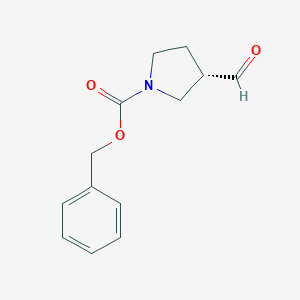

IUPAC Name |

methyl 2-amino-4,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIFIORAYHVIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468414 | |

| Record name | methyl 2-amino-4,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4,6-dimethoxybenzoate | |

CAS RN |

379228-26-9 | |

| Record name | methyl 2-amino-4,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)